N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-methyl group at the pyrazole N1 position.
- A 6-pyrrolidin-1-yl substituent on the pyrimidine ring.
- A 4-chloro-2-methylphenyl group attached to the C4 amine.
This compound belongs to a class of kinase inhibitors and adenosine receptor antagonists, with structural features optimized for target binding and pharmacokinetic properties. Its design leverages the pyrazolo[3,4-d]pyrimidine core, a scaffold known for modulating enzymatic and receptor activities .
Properties
Molecular Formula |
C17H19ClN6 |
|---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-1-methyl-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H19ClN6/c1-11-9-12(18)5-6-14(11)20-15-13-10-19-23(2)16(13)22-17(21-15)24-7-3-4-8-24/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,20,21,22) |
InChI Key |
WEBHSNAJLJCLFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCCC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methylphenyl)-1-methyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Structural Variations Among Pyrazolo[3,4-d]pyrimidin-4-amine Derivatives
Key Observations:
Position of Chlorine : The 4-chloro substitution on the phenyl ring (target compound) improves target affinity compared to 3-chloro derivatives (e.g., ) due to optimized steric and electronic interactions .
Pyrrolidin-1-yl vs.
Key Findings:
- The target compound’s pyrrolidin-1-yl group may confer superior kinase selectivity compared to sulfur-containing analogues (e.g., methylsulfonyl in ) .
- Chloro-substituted phenyl groups (4-chloro in target compound vs. 4-fluoro in ) influence potency, with chlorine’s electronegativity enhancing target binding .
Physicochemical and Pharmacokinetic Properties
Table 3: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
